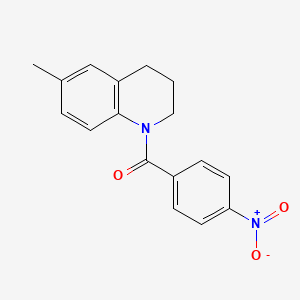
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone, also known as MDQNPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Functionalization
Simultaneous Double C2/C3 Functionalization of Quinoline : This study focuses on the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through a one-step simultaneous double C2/C3 functionalization of the quinoline molecule, demonstrating a novel pathway for creating complex quinoline derivatives. The process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting the efficiency of functionalizing the pyridine ring of quinoline (Belyaeva et al., 2018).
Chemosensors Development
Selective Sensing of Cyanide : A chemosensor based on a Schiff base was developed for the highly selective sensing of cyanide in aqueous solutions. The sensor exhibits a color change exclusive to cyanide ions, underscoring its potential for practical applications in detecting toxic substances in environmental samples (Na et al., 2014).
Environmental and Analytical Applications
Reduction of Nitroarenes and Azaaromatic Compounds : A study on the reduction of various nitroarenes using formic acid in the presence of a ruthenium catalyst demonstrates an efficient pathway for converting nitroarenes to aminoarenes. This method's selectivity and high yield make it significant for synthesizing a wide range of aromatic amines, including the hydrogenation of heterocyclic compounds like quinoline (Watanabe et al., 1984).
Spectroscopic Properties Study : Research into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones explores the effects of structure and environment on their electronic absorption, excitation, and fluorescence. This study provides insights into the photophysical behaviors of these compounds, potentially guiding the design of new materials for optical applications (Al-Ansari, 2016).
特性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-9-16-14(11-12)3-2-10-18(16)17(20)13-5-7-15(8-6-13)19(21)22/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQMXVYAGBYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


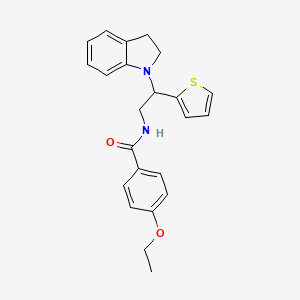
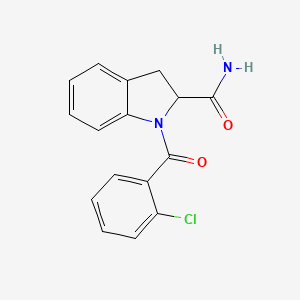

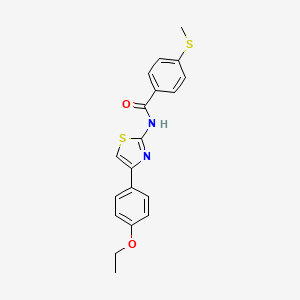
![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2895795.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2895796.png)
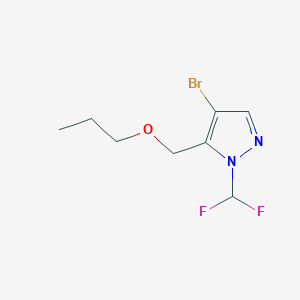
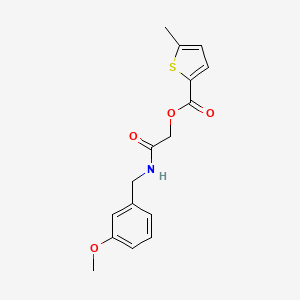
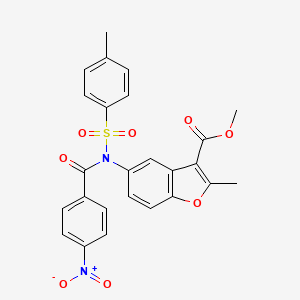
![3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2895800.png)
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2895807.png)
![(2,6-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2895808.png)
